4-Chloro-7-(3-chloropropoxy)quinazoline
描述
Historical Context and Significance of the Quinazoline (B50416) Nucleus in Drug Discovery
The journey of the quinazoline nucleus in medicinal chemistry is a compelling narrative of structural exploration and therapeutic innovation. The first quinazoline derivative was synthesized in 1869, but it was not until the mid-20th century that the therapeutic potential of this scaffold began to be systematically explored. nih.gov The name "quinazoline" was proposed in 1887 by Widdege. chemscene.com This heterocyclic system, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties. nih.govresearchgate.netanichemllc.com
The inherent stability and synthetic tractability of the quinazoline core have made it a favorite among medicinal chemists. mdpi.comresearchgate.net Its rigid structure provides a well-defined orientation for substituents, facilitating interactions with biological targets. This has led to the quinazoline scaffold being recognized as a "privileged structure," a molecular framework that can provide ligands for a range of different biological targets through rational structural modifications. chemscene.com This versatility has cemented its importance in drug discovery, leading to the development of numerous clinically approved drugs. mdpi.comresearchgate.net
Broad Pharmacological Relevance of Quinazoline Derivatives
The pharmacological landscape of quinazoline derivatives is remarkably diverse, with compounds exhibiting a wide array of biological activities. nih.govsioc-journal.cnnih.gov This broad spectrum of activity is a testament to the scaffold's ability to interact with various enzymes and receptors within the body.
One of the most significant areas of impact for quinazoline derivatives has been in the field of oncology. mdpi.comnih.govcphi-online.com A notable class of anticancer agents based on the quinazoline scaffold are the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. google.comgoogle.com Drugs such as Gefitinib (B1684475), Erlotinib, and Lapatinib, all of which feature the quinazoline core, have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer. mdpi.comnewdrugapprovals.orgsemanticscholar.org These compounds typically function by competing with ATP for the binding site on the EGFR kinase domain, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. nih.gov
Beyond cancer, quinazoline derivatives have demonstrated a wide range of other pharmacological effects, as detailed in the table below.
| Pharmacological Activity | Description |
| Anticancer | Inhibition of various kinases, including EGFR, VEGFR, and PARP, leading to reduced tumor growth and proliferation. nih.govmdpi.com |
| Anti-inflammatory | Modulation of inflammatory pathways, showing potential in treating inflammatory conditions. mdpi.comnih.gov |
| Antimicrobial | Activity against a range of bacteria and fungi. nih.govmdpi.com |
| Antiviral | Inhibition of viral replication, with activity reported against viruses such as influenza. nih.govnih.gov |
| Antihypertensive | Vasodilatory effects, leading to a reduction in blood pressure. nih.gov |
| Anticonvulsant | Modulation of neuronal activity, showing potential in the management of seizures. mdpi.com |
| Antimalarial | Activity against the Plasmodium parasite. anichemllc.comsioc-journal.cn |
| Antidiabetic | Potential to modulate glucose metabolism. nih.govmdpi.com |
This extensive range of activities underscores the remarkable versatility of the quinazoline scaffold and its continued importance in the development of new therapeutic agents for a wide variety of diseases.
Positioning of 4-Chloro-7-(3-chloropropoxy)quinazoline within Quinazoline Research Trajectories
Within the vast landscape of quinazoline chemistry, specific intermediates play a pivotal role in enabling the synthesis of complex and potent drug candidates. This compound is one such crucial building block, strategically positioned as a key intermediate in the synthesis of numerous biologically active quinazoline derivatives, particularly those targeting EGFR.
The strategic importance of this compound lies in its reactive sites. The chloro group at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing moieties, which are often crucial for binding to the target kinase. The 3-chloropropoxy side chain at the 7-position provides a versatile handle for further functionalization, often used to introduce solubilizing groups or moieties that can enhance pharmacological properties.
For instance, this compound is a documented intermediate in the synthesis of Gefitinib and other related EGFR inhibitors. nih.govnewdrugapprovals.org Its synthesis and subsequent reactions have been a subject of considerable research, with various synthetic routes developed to optimize yield and purity. The presence of the two chloro groups allows for sequential and regioselective reactions, making it a highly valuable and versatile tool for medicinal chemists working on the development of next-generation quinazoline-based therapeutics.
Structure
3D Structure
属性
IUPAC Name |
4-chloro-7-(3-chloropropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLRVSRTGORCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585317 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557770-90-8 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving 4 Chloro 7 3 Chloropropoxy Quinazoline
Established Synthetic Routes to the 4-Chloro-7-(3-chloropropoxy)quinazoline Scaffold
The synthesis of this compound is typically achieved through a well-defined, multi-step process that involves the initial construction of the foundational quinazoline (B50416) ring system, followed by strategic functionalization.
The construction of the quinazoline core generally begins with derivatives of anthranilic acid. scielo.br A common and effective method involves the cyclization of a suitably substituted 2-aminobenzoic acid with a one-carbon source. For the synthesis of the precursor to the target compound, 2-amino-4-hydroxybenzoic acid is a logical starting material.
This initial step typically involves reacting the anthranilic acid derivative with formamidine (B1211174) acetate (B1210297) in a high-boiling point solvent like formamide (B127407) or ethylene (B1197577) glycol monomethyl ether at elevated temperatures. researchgate.netgoogle.com This reaction proceeds via a condensation mechanism to form the pyrimidine (B1678525) ring fused to the benzene (B151609) ring, yielding the 7-hydroxyquinazolin-4(3H)-one intermediate. This quinazolinone exists in tautomeric equilibrium with its 4-hydroxyquinazoline (B93491) form.
Table 1: Key Reactions in Quinazoline Core Synthesis
| Step | Reactants | Reagents/Conditions | Product | Reference |
| Cyclization | 2-amino-4-hydroxybenzoic acid | Formamidine acetate, Formamide, 160°C | 7-Hydroxyquinazolin-4(3H)-one | researchgate.net |
With the 7-hydroxyquinazolin-4(3H)-one core established, the subsequent steps focus on introducing the required functional groups at the C-7 and C-4 positions.
First, an alkoxylation reaction is performed at the 7-hydroxyl group. This is typically a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile. This phenoxide is reacted with an alkylating agent containing the desired side chain, such as 1-bromo-3-chloropropane, to yield 7-(3-chloropropoxy)quinazolin-4(3H)-one.
Following the introduction of the side chain, halogenation at the C-4 position is carried out. The quinazolin-4(3H)-one is treated with a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often under reflux conditions. researchgate.netgoogle.com This reaction converts the keto group (or its enol tautomer) into the highly reactive 4-chloro substituent, affording the final target compound, this compound.
Role of this compound as a Key Synthetic Intermediate for Bioactive Quinazoline Derivatives
The synthetic utility of this compound lies in its capacity to undergo sequential nucleophilic substitution reactions at its two distinct electrophilic centers. This allows for the systematic and controlled introduction of different functionalities, making it an ideal scaffold for building libraries of potential drug candidates. scielo.br
The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The electron-withdrawing nature of the adjacent ring nitrogens activates this position, making it readily displaceable by a wide range of nucleophiles. This reaction is the most common transformation for this class of intermediates.
Primary and secondary amines, anilines, and various N-heterocycles can be introduced at this position under relatively mild conditions, often requiring just a suitable solvent and sometimes a base. nih.gov This step is pivotal in the synthesis of many kinase inhibitors, where a substituted aniline (B41778) moiety is frequently installed at the C-4 position. scielo.br
Table 2: Examples of Nucleophiles for Substitution at the C-4 Position
| Nucleophile Class | Specific Example | Resulting C-4 Substituent | Reference |
| Anilines | 3-Ethynylaniline | -(4-ethynylanilino) | scielo.br |
| Aliphatic Amines | Morpholine (B109124) | -morpholino | google.com |
| N-Heterocycles | Pyrrolidine | -pyrrolidinyl | researchgate.net |
The second reactive site is the terminal chlorine on the 3-chloropropoxy side chain. This primary alkyl chloride is susceptible to standard nucleophilic substitution (SN2) reactions. This allows for the introduction of a second set of functional groups, which can be used to modulate the compound's physicochemical properties, such as solubility, or to introduce additional pharmacophoric features.
Commonly, this position is functionalized by reaction with amines, such as morpholine or piperazine, to introduce basic side chains that are often protonated at physiological pH, thereby enhancing aqueous solubility. google.com The reaction conditions for functionalizing the side chain are typically distinct from those used for the C-4 position, allowing for selective and stepwise synthesis. For instance, the SNAr reaction at C-4 can be performed first, followed by the SN2 reaction on the side chain at a higher temperature.
Innovative Synthetic Approaches and Green Chemistry Principles in Quinazoline Synthesis
While the classical synthesis of quinazolines is robust, modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. Several "green" chemistry principles have been applied to the synthesis of the broader quinazoline family, which can be adapted for intermediates like this compound. magnusconferences.comnih.gov
These innovative approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. Key strategies include:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields for steps like ring formation and nucleophilic substitution. nih.govtandfonline.com
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like deep eutectic solvents (DES) or water is a major focus. researchgate.nettandfonline.comresearchgate.net
Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts or harsh chlorinating agents contributes to a cleaner process. nih.govrsc.org For example, hexamethyldisilazane (B44280) has been explored as an alternative to chlorination agents for converting quinazolinones to 4-aminoquinazolines in a one-pot reaction. scielo.br
Multi-Component Reactions (MCRs): One-pot reactions where multiple starting materials are combined to form the final product without isolating intermediates can significantly improve atom economy and process efficiency. nih.govrsc.org
Table 3: Green Chemistry Strategies in Quinazoline Synthesis
| Strategy | Description | Advantages | Reference(s) |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate chemical reactions. | Reduced reaction times, higher yields, cleaner reactions. | nih.govtandfonline.com |
| Deep Eutectic Solvents (DES) | Using a mixture of hydrogen bond donors and acceptors as a solvent system. | Biodegradable, low toxicity, low cost. | tandfonline.comresearchgate.net |
| Metal-Free Synthesis | Designing reactions that proceed without transition metal catalysts. | Avoids toxic metal waste, reduces cost and purification efforts. | rsc.org |
| One-Pot/Multi-Component Reactions | Combining several reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent use and waste. | nih.gov |
Structure Activity Relationship Sar Studies of Quinazoline Derivatives Derived from Analogous Scaffolds
Impact of Substitution Patterns on the Quinazoline (B50416) Core and Side Chains
Systematic modifications of the quinazoline scaffold have revealed critical insights into the structural requirements for biological activity. The following subsections detail the influence of substituents at key positions.
The C-4 position of the quinazoline ring is a critical determinant of activity for many of its derivatives, particularly those targeting protein kinases. The introduction of an aniline (B41778) moiety at this position, creating the 4-anilinoquinazoline (B1210976) scaffold, is a well-established strategy for developing potent inhibitors of enzymes like the epidermal growth factor receptor (EGFR). nih.govnih.gov
The aniline group typically orients itself into the ATP-binding pocket of the target kinase. nih.govmdpi.com The nature and position of substituents on this aniline ring are crucial for modulating potency and selectivity. Small, lipophilic groups at the 3-position of the aniline ring are often favored for enhanced inhibitory activity. nih.gov Furthermore, the presence of electron-withdrawing groups on the aniline ring can also increase activity. nih.gov The 4-anilinoquinazoline moiety is considered essential for the activity of many of these compounds. nih.gov
A variety of aniline moieties have been explored at the C-4 position, leading to the discovery of highly potent EGFR inhibitors. nih.gov For instance, certain substitutions on the aniline ring have resulted in compounds with superior inhibitory activity compared to first-generation inhibitors like gefitinib (B1684475). nih.gov The flexibility in accommodating different substituted anilines at the C-4 position has made it a prime target for medicinal chemists to fine-tune the biological profile of quinazoline-based inhibitors.
| Substituent at C-4 | General Impact on Activity (e.g., EGFR inhibition) | Reference |
| Unsubstituted Aniline | Baseline activity, serves as a foundational pharmacophore. | nih.gov |
| 3-Substituted Aniline (small, lipophilic groups) | Generally enhances potency. | nih.gov |
| Aniline with Electron-Withdrawing Groups | Can increase inhibitory activity. | nih.gov |
| Various Substituted Anilines | Allows for fine-tuning of potency and selectivity against different kinase targets. | nih.gov |
The C-6 and C-7 positions of the quinazoline ring are frequently modified to enhance biological activity and improve physicochemical properties. These positions are often solvent-exposed in the kinase binding pocket, allowing for the introduction of a variety of substituents to modulate activity and solubility. ekb.eg
The introduction of electron-donating groups at the C-6 and C-7 positions has been shown to be favorable for activity. nih.gov For instance, the 6,7-dimethoxy substitution is a common feature in many potent quinazoline-based inhibitors. nih.govnih.gov The substitution at these positions is a critical component of the pharmacophore for EGFR inhibition. ekb.eg
Furthermore, the introduction of more complex side chains at these positions can lead to enhanced potency and altered selectivity profiles. For example, the incorporation of basic side chains at the C-7 position has led to the development of potent and orally active VEGF receptor tyrosine kinase inhibitors. acs.org Modifications at the C-6 and C-7 positions are a key strategy in the structural optimization of quinazoline derivatives. mdpi.com
| Substitution Pattern | Observed Effect | Example Target | Reference |
| 6,7-Dimethoxy | Generally increases potency. | EGFR | nih.govnih.gov |
| Basic side chains at C-7 | Can lead to potent and orally active inhibitors. | VEGFR | acs.org |
| Structural modifications at C-6 and C-7 | Allows for optimization of anti-proliferative activity. | Various Cancer Cell Lines | mdpi.com |
| Bulky substituents at C-7 | Can be favorable for inhibitory activity. | EGFR | nih.gov |
Halogen atoms and alkoxy chains are important functional groups used to modulate the biological activity and pharmacokinetic properties of quinazoline derivatives. The introduction of halogen atoms, such as chlorine or bromine, can influence lipophilicity, metabolic stability, and binding interactions. researchgate.netscispace.com The presence of a halogen atom at the C-6 position of the quinazolinone ring has been shown to be beneficial for antimicrobial activities. nih.gov
Alkoxy chains, particularly at the C-6 and C-7 positions, play a significant role in enhancing potency. Longer alkoxy chains can be explored to optimize interactions within the target's binding site. SAR studies have revealed that the optimal length of a carbon chain linker can be crucial for achieving dual inhibitory activity against different kinases. mdpi.com The 3-chloropropoxy group, as seen in 4-Chloro-7-(3-chloropropoxy)quinazoline, combines both a halogen atom and an alkoxy chain. The chlorine atom on the propoxy chain can serve as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. The length of the propoxy chain itself can influence the positioning of the terminal functional group, which can be critical for establishing key binding interactions.
| Functional Group | Position | General Role in Modulating Activity | Reference |
| Halogen (e.g., Cl, Br) | C-6, C-8 | Can improve antimicrobial and anticancer activities. | researchgate.netnih.gov |
| Alkoxy Chains | C-6, C-7 | Enhance potency; chain length is critical for optimal activity. | mdpi.com |
| Chloropropoxy Chain | C-7 | Provides a reactive handle for further synthesis and influences spatial orientation of attached moieties. | Inferred from general principles |
While extensive research has focused on the impact of substituents, the role of stereochemistry in the design of quinazoline derivatives is also an important consideration, particularly when chiral centers are present in the side chains. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target.
For quinazoline-based inhibitors, stereoisomers can exhibit different biological activities and pharmacokinetic profiles. For instance, in a study of quinazoline derivatives as phosphatidylinositol 3-kinase (PI3K) inhibitors, the (S)-enantiomer of a compound was identified as the more active isomer. japsonline.com This highlights the importance of controlling stereochemistry during synthesis to obtain the desired therapeutic effect. The design of stereochemically pure compounds can lead to improved potency and a better side-effect profile by eliminating inactive or potentially harmful enantiomers.
Quantitative Structure-Activity Relationship (QSAR) Analyses of Quinazoline Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Both 2D- and 3D-QSAR models have been successfully applied to quinazoline derivatives to guide the design of new and more potent inhibitors. nih.govjbclinpharm.org
These models use various molecular descriptors, such as steric, electronic, and hydrophobic properties, to predict the activity of novel compounds before their synthesis. japsonline.comjbclinpharm.org For example, a 3D-QSAR study on quinazoline derivatives as EGFR inhibitors identified key structural features that are important for their inhibitory activity. jbclinpharm.org QSAR models have been developed for various targets, including EGFR, PI3K, and other kinases. japsonline.combenthamdirect.com The insights gained from QSAR studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov
Statistically robust QSAR models are characterized by high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their predictive power. japsonline.com These models can be used to design novel compounds with improved biological activity. unar.ac.id
Pharmacophore Modeling and Ligand-Based Drug Design for Quinazoline Compounds
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. tandfonline.com For quinazoline derivatives, pharmacophore models have been developed to define the key interactions with their biological targets. nih.govresearchgate.net
A typical pharmacophore model for a quinazoline-based kinase inhibitor might include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. researchgate.net These models can be used as 3D queries to screen large compound databases to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active. nih.govfrontiersin.org
Ligand-based drug design, which relies on the knowledge of active molecules, is particularly useful when the three-dimensional structure of the target protein is unknown. researchgate.net By aligning a set of active quinazoline derivatives, a common pharmacophore can be generated, which serves as a template for the design of new molecules with potentially improved properties. nih.govresearchgate.net This approach has been successfully used to identify novel acetylcholinesterase inhibitors and EGFR inhibitors based on the quinazoline scaffold. nih.govfrontiersin.org
| Computational Method | Application to Quinazoline Derivatives | Key Outcomes | Reference |
| 2D-QSAR | Correlates 2D structural features with biological activity. | Identification of key molecular descriptors for activity prediction. | nih.govbenthamdirect.com |
| 3D-QSAR (CoMFA, CoMSIA) | Relates 3D molecular fields (steric, electrostatic) to activity. | Provides a 3D map of favorable and unfavorable regions for substitution. | jbclinpharm.orgjbclinpharm.orgnih.gov |
| Pharmacophore Modeling | Defines the essential 3D arrangement of chemical features for activity. | Generation of 3D queries for virtual screening and de novo design. | nih.govresearchgate.net |
| Ligand-Based Virtual Screening | Uses a known active ligand or pharmacophore to screen for new hits. | Identification of novel and diverse chemical scaffolds with predicted activity. | frontiersin.orgnih.gov |
Pharmacological Spectrum and Molecular Mechanisms of Action of Quinazoline Derivatives
Anticancer Activity of Quinazoline (B50416) Derivatives
Quinazoline derivatives, synthesized using intermediates like 4-Chloro-7-(3-chloropropoxy)quinazoline, have emerged as a prominent class of compounds in oncology. Their primary mechanism of anticancer activity often involves the targeted inhibition of key proteins that drive cancer cell growth, proliferation, and survival.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A major focus of research into quinazoline-based anticancer agents has been their ability to inhibit Receptor Tyrosine Kinases (RTKs). RTKs are a family of cell surface receptors that play a critical role in cellular signaling pathways that, when dysregulated, can lead to cancer.
Many potent and clinically significant quinazoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a member of the ErbB family of receptors and is often overexpressed or mutated in various types of cancer, leading to uncontrolled cell division. By blocking the ATP-binding site of the EGFR's intracellular kinase domain, these quinazoline-based drugs prevent the downstream signaling cascades that promote tumor growth. Notable examples of EGFR inhibitors that can be synthesized from quinazoline precursors include Gefitinib (B1684475), Erlotinib, and Lapatinib. nih.gov
The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of this process. A number of quinazoline derivatives have been developed to target and inhibit VEGFR, thereby cutting off the tumor's blood supply.
Recognizing the complex nature of cancer, researchers have developed quinazoline derivatives that can simultaneously inhibit both EGFR and VEGFR. This dual-inhibition strategy aims to attack the tumor on multiple fronts by both directly inhibiting cancer cell proliferation and blocking the formation of new blood vessels that feed the tumor.
The versatility of the quinazoline scaffold allows for the design of inhibitors targeting a range of other kinases implicated in cancer. These include, but are not limited to, Janus kinase 2 (JAK2), Monopolar spindle 1 (MPS1), Polo-like kinase 1 (PLK1), Src kinase, cyclin-dependent kinase 5 (CDK5), casein kinase 1 (CK1), glycogen (B147801) synthase kinase 3 (GSK3), CDC-like kinase 1 (CLK1), and dual-specificity tyrosine-regulated kinase 1A (DYRK1A).
Modulation of Cellular Signaling Pathways
The inhibition of RTKs and other kinases by quinazoline derivatives has profound effects on various intracellular signaling pathways. By blocking the initial phosphorylation events, these compounds can disrupt the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, both of which are critical for cancer cell proliferation, survival, and resistance to apoptosis.
Interactive Data Table: Examples of Kinase Inhibitors Derived from Quinazoline Scaffolds
| Drug Name | Primary Target(s) | Therapeutic Application |
| Gefitinib | EGFR | Non-small cell lung cancer |
| Erlotinib | EGFR | Non-small cell lung cancer, pancreatic cancer |
| Lapatinib | EGFR, HER2 | Breast cancer |
| Vandetanib | VEGFR, EGFR, RET | Medullary thyroid cancer |
| Bosutinib | Src, Abl | Chronic myeloid leukemia |
Induction of Cell Cycle Arrest and Apoptosis
A key mechanism through which quinazoline derivatives exert their anticancer effects is the induction of cell cycle arrest and apoptosis (programmed cell death). For instance, a novel quinazoline derivative, 04NB-03, has been shown to suppress the viability and proliferation of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest at the G2/M phase and triggering apoptosis in a dose- and time-dependent manner. nih.gov Mechanistic studies revealed that this compound elevates endogenous reactive oxygen species (ROS), and the removal of these ROS reversed the observed cell cycle arrest and apoptosis, indicating a ROS-dependent mechanism. nih.gov Other studies on different quinazoline derivatives have also demonstrated their ability to induce apoptosis and arrest the cell cycle at various phases, such as the G2/M phase, in cancer cell lines. researchgate.netnih.govmdpi.comnih.gov For example, a quinazolinone chalcone (B49325) derivative was found to significantly inhibit Akt phosphorylation, a key signaling pathway in cell survival, leading to cell death in colorectal tumors. mdpi.com
Inhibition of DNA Intercalation and Topoisomerase
Certain quinazoline derivatives function as DNA intercalators and topoisomerase inhibitors, which are crucial mechanisms for anticancer activity. nih.govresearchgate.netresearchgate.net DNA intercalators insert themselves between the base pairs of DNA, causing structural changes that can inhibit replication and transcription. nih.gov Topoisomerases are enzymes that regulate the topology of DNA; their inhibition leads to DNA damage and ultimately cell death. mdpi.com A series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed as topoisomerase II inhibitors and DNA intercalators, with several compounds exhibiting significant cytotoxic effects against various cancer cell lines. nih.gov The most promising of these compounds was found to induce apoptosis and arrest the cell cycle at the G2-M phase in HepG-2 cells. nih.gov Further research has supported the hypothesis that DNA binding and topoisomerase II inhibition are key contributors to the cytotoxicity of these synthesized quinazoline compounds. nih.govnih.gov
Poly-(ADP-ribose) Polymerase (PARP) Inhibition
Poly-(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a targeted strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. mdpi.comrsc.org Quinazoline derivatives have been identified as effective PARP inhibitors. nih.govijmphs.com For example, a series of 2-substituted-quinazolinones demonstrated a high affinity for inhibiting PARP-1 in mutated carcinoma cells. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the N1 position of the quinazoline ring can influence inhibitory activity, with smaller alkyl or aromatic groups being more tolerated. nih.gov Furthermore, novel 4-hydroxyquinazoline (B93491) derivatives have been designed to overcome resistance to existing PARP inhibitors, demonstrating superior cytotoxicity in resistant cell lines and effectively suppressing intracellular PAR formation. mdpi.com The quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core of the well-known PARP inhibitor, Olaparib, leading to the development of potent new inhibitors. rsc.orgijmphs.com
Tubulin Polymerization Inhibition
Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are critical for cell division. Inhibition of tubulin polymerization is a well-established anticancer mechanism. researchgate.netnih.gov Several quinazoline derivatives have been identified as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govnih.gov For instance, biphenylaminoquinazoline derivatives, initially developed as multi-tyrosine kinase inhibitors, were also found to inhibit tubulin polymerization by binding to the colchicine site. nih.gov A series of rationally designed quinazolinone derivatives have shown potent antiproliferative activity against various cancer cell lines, with some compounds effectively inhibiting microtubule polymerization. nih.govresearchgate.net One such derivative, Holu-7, exhibited excellent anticancer activity in colorectal and oral cancer cells while being non-toxic to normal cells, highlighting its potential as a safe and potent anticancer drug candidate. researchgate.net
Antimicrobial Activities of Quinazoline Derivatives
The quinazoline scaffold is also a key component in the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against bacteria and fungi. nih.govmdpi.comrphsonline.comnih.govbiomedpharmajournal.org The emergence of drug-resistant microbial pathogens has intensified the research for novel antimicrobial compounds, and quinazolines have shown significant promise in this area. rphsonline.com
Antibacterial Efficacy (e.g., against S. aureus)
Quinazolinone derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. eco-vector.comnih.govasianpubs.orgfrontiersin.org Several studies have specifically highlighted their efficacy against Staphylococcus aureus, a common and often drug-resistant pathogen. eco-vector.comresearchgate.net Research has shown that certain quinazolin-4(3H)-one derivatives exhibit a pronounced antimicrobial activity against S. aureus. eco-vector.com The mechanism of action for some of these compounds involves the inhibition of essential bacterial processes. For example, some quinazolinones have been found to synergize with existing antibiotics like piperacillin (B28561) by binding to penicillin-binding protein 2a (PBP2a) in methicillin-resistant S. aureus (MRSA). eco-vector.com Structure-activity relationship studies have indicated that substitutions at positions 2 and 3, as well as the presence of a halogen atom at position 6 or 8 of the quinazolinone ring, can enhance antibacterial activity. nih.gov
Antifungal Properties
In addition to their antibacterial effects, many quinazoline derivatives possess significant antifungal properties. nih.govmdpi.comnih.govacs.org They have been tested against a variety of pathogenic fungi, with some compounds showing potent activity. mdpi.comsioc-journal.cn For instance, certain synthesized quinazolinone derivatives have demonstrated strong antifungal activity against fungi such as Fusarium moniliforme, with potency comparable to the standard drug griseofulvin. mdpi.com Other derivatives have shown good activity against Candida albicans and Aspergillus niger. nih.govnih.gov The introduction of an amide pharmacophore into the N-1 position of the quinazolinone skeleton has led to compounds with significant inhibitory effects on plant pathogenic fungi like Fusarium graminearum and Rhizoctonia solani. sioc-journal.cn The versatility of the quinazoline scaffold allows for the development of derivatives with broad-spectrum antifungal activity, making them promising candidates for new antifungal agents. acs.org
Data Tables
Table 1: Pharmacological Activities of Quinazoline Derivatives
| Activity | Mechanism of Action | Example Derivative Class | Reference |
|---|---|---|---|
| Induction of Cell Cycle Arrest and Apoptosis | G2/M phase arrest, ROS generation | 04NB-03, Quinazolinone chalcones | nih.govmdpi.com |
| Inhibition of DNA Intercalation and Topoisomerase | Insertion between DNA base pairs, Inhibition of DNA topology regulation | 1,2,4-triazolo[4,3-c]quinazolines | nih.govnih.gov |
| PARP Inhibition | Inhibition of DNA repair enzyme | 2-substituted-quinazolinones, 4-Hydroxyquinazolines | mdpi.comnih.gov |
| Tubulin Polymerization Inhibition | Binding to colchicine site, Disruption of microtubule formation | Biphenylaminoquinazolines, Holu-7 | researchgate.netnih.gov |
Table 2: Antimicrobial Activities of Quinazoline Derivatives
| Activity | Target Organism(s) | Example Derivative Class | Reference |
|---|---|---|---|
| Antibacterial Efficacy | S. aureus (including MRSA), Streptococcus pneumoniae | Quinazolin-4(3H)-ones | eco-vector.comresearchgate.net |
| Antifungal Properties | Fusarium moniliforme, C. albicans, A. niger | 4-(substituted aniline) quinazolines, Fused pyrolo-quinazolinones | mdpi.comnih.gov |
Antitubercular Activity
Quinazoline derivatives have demonstrated notable potential as antitubercular agents. researchgate.netresearchgate.net Researchers have synthesized and evaluated various quinazolinone derivatives, revealing significant activity against Mycobacterium tuberculosis. dovepress.com For instance, certain 2-methyl and 2-phenyl substituted quinazolinones have shown minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against the H37Rv strain of M. tuberculosis. dovepress.com
The structural features of these compounds play a crucial role in their activity. For example, quinazoline derivatives with an imidazole (B134444) substitution at the 2-position have been noted for their potent anti-tubercular effects. humanjournals.com Similarly, substitutions at the 2-, 4-, and 6-positions of the quinazoline ring are common among the more active analogues. humanjournals.com Molecular docking studies have provided insights into the mechanism of action, suggesting that these derivatives can interact with key enzymes in M. tuberculosis. For example, some compounds have been shown to bind to amino acid residues in a manner that could inhibit essential biological processes of the bacterium. dovepress.com
| Compound Type | Target/Strain | Key Findings |
|---|---|---|
| 2-methyl/phenyl substituted quinazolinones | Mycobacterium tuberculosis H37Rv | Exhibited MIC values between 6.25 and 100 µg/mL. dovepress.com |
| 2-trichloromethyl quinazoline derivatives | M. tuberculosis H37Rv | Evaluated using the Alamar Blue assay method. humanjournals.com |
| Benzimidazo quinazoline derivatives | M. tuberculosis | Found to be potent, with MIC values as low as 0.78 µg/mL for some derivatives. researchgate.net |
Anti-HIV Activity
The quinazoline scaffold is also a promising framework for the development of anti-HIV agents. mdpi.comresearchgate.net Various 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and screened for their antiviral activity against HIV-1. researchgate.nethakon-art.com Some of these compounds have demonstrated the ability to inhibit viral replication in acutely infected MT-4 cells. hakon-art.com For example, one study reported that a 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one derivative provided 15% maximum protection against HIV-1 (IIIB) replication. hakon-art.com
The mechanism of action for some of these derivatives is believed to involve the inhibition of key viral enzymes. Docking studies have suggested that certain quinazolinone derivatives can bind to the active site of the HIV integrase enzyme. benthamdirect.com This interaction is thought to be facilitated by the chelation of Mg2+ ions by carbonyl groups on the quinazolinone structure, along with interactions with the side chains of integrase residues. benthamdirect.com It is noteworthy that many of these synthesized compounds have shown no significant cytotoxicity at concentrations where they exhibit antiviral activity.
| Derivative Class | Virus Strain | Noteworthy Results |
|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-ones | HIV-1 (IIIB) | Some derivatives showed up to 15% maximum protection against viral replication. hakon-art.com |
| Quinazolinone incorporated coumarin (B35378) scaffold | HIV | Unsubstituted phenyl derivative showed an EC50 value of 5 µM. benthamdirect.com |
| Hybrid quinazoline-triazine derivatives | HIV-1 (IIIB) and HIV-2 (ROD) | Some compounds were identified as potentially potent agents. tandfonline.com |
Anti-inflammatory and Analgesic Effects of Quinazoline Derivatives
Quinazoline derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. nih.govresearchgate.netmdpi.com A number of novel quinazoline derivatives have been shown to exhibit significant, dose-dependent inhibition of inflammation in animal models, such as the carrageenan-induced paw edema test. jneonatalsurg.com In some cases, the efficacy of these compounds at certain doses was comparable to that of the standard drug indomethacin. jneonatalsurg.com
The analgesic potential of these derivatives has also been demonstrated in various assays. For instance, in the acetic acid-induced writhing test, which indicates peripheral analgesic activity, some quinazoline compounds significantly reduced the number of writhes. jneonatalsurg.com Furthermore, an increased latency in the hot plate test suggests a potential for central analgesic effects. jneonatalsurg.com The mechanism of these effects is thought to be related to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines. jneonatalsurg.com
Neurodegenerative Disease Applications (e.g., Alzheimer's Disease)
The multifactorial nature of neurodegenerative conditions like Alzheimer's disease has led researchers to investigate multi-target drugs, and quinazoline derivatives have emerged as a promising class of compounds in this area. nih.govmdpi.com Their therapeutic potential for Alzheimer's disease is attributed to their ability to modulate or inhibit various pathological targets, including cholinesterases and β-amyloid aggregation. nih.govdrugbank.com
Cholinesterase Inhibition
A significant target in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several series of quinazoline derivatives have been designed and synthesized as cholinesterase inhibitors. nih.gov Studies have shown that while some of these compounds exhibit weak AChE inhibitory activity, they can be potent inhibitors of BChE. nih.gov For example, a study of 2,4-disubstituted quinazoline derivatives identified compounds with dual inhibitory activity against both AChE and BuChE, with IC50 values in the low micromolar range. bohrium.comnih.gov Molecular docking studies have provided insights into the binding of these inhibitors to the catalytic and peripheral anionic sites of the cholinesterase enzymes. nih.gov
Beta-amyloid Aggregation Inhibition
The aggregation of beta-amyloid (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. Quinazoline derivatives have been investigated for their ability to inhibit this process. mdpi.comnih.gov A number of 2,4-disubstituted quinazoline derivatives have demonstrated significant inhibition of Aβ aggregation in vitro. bohrium.comnih.gov In one study, a particular 4-(benzylamino)quinazolin-2-ol derivative was found to be a more potent inhibitor of Aβ40 aggregation than the reference compounds curcumin (B1669340) and resveratrol, with an IC50 value of 270 nM. bohrium.comnih.gov These findings highlight the potential of the quinazoline scaffold in developing agents that can target a key aspect of Alzheimer's disease pathology.
| Compound Series | Target | Potency (IC50) |
|---|---|---|
| 2,4-disubstituted quinazolines | AChE | 2.1 µM (for compound 9) bohrium.comnih.gov |
| 2,4-disubstituted quinazolines | BuChE | 8.3 µM (for compound 9) bohrium.comnih.gov |
| 2,4-disubstituted quinazolines | Aβ40 aggregation | 270 nM (for compound 15b) bohrium.comnih.gov |
Other Pharmacological Potentials of Quinazoline Derivatives
Beyond the activities already discussed, the quinazoline scaffold is associated with a wide array of other pharmacological effects, making it a truly versatile core in drug discovery. mdpi.commdpi.com These compounds have been reported to possess anticancer, antiviral, antibacterial, antifungal, and antioxidant properties. mdpi.com For instance, certain quinazoline derivatives have been investigated as multi-kinase inhibitors and have shown effective anti-proliferative activity against various cancer cell lines. mdpi.com Additionally, some derivatives have demonstrated neuroprotective effects, with studies suggesting they can reduce neuroinflammation. ontosight.ai The broad biological activity of quinazolines underscores their importance in medicinal chemistry and the ongoing potential for the discovery of new therapeutic agents based on this heterocyclic system. mdpi.comresearchgate.net
Antihypertensive Activity
Quinazoline derivatives are well-established agents in the management of hypertension. Their primary mechanism of action involves the antagonism of α1-adrenergic receptors. biopharmanotes.comnih.govjapsonline.compatsnap.com
Molecular Mechanism of Action
The antihypertensive effect of many quinazoline derivatives is primarily attributed to their ability to act as selective antagonists of α1-adrenergic receptors. biopharmanotes.comnih.gov These receptors are located on the smooth muscle of blood vessels. biopharmanotes.compatsnap.com When stimulated by catecholamines like norepinephrine (B1679862), α1-adrenergic receptors trigger vasoconstriction, leading to an increase in blood pressure. patsnap.com Quinazoline-based drugs, such as Prazosin, competitively block these receptors. biopharmanotes.compatsnap.com This inhibition prevents the vasoconstricting effects of catecholamines, resulting in the relaxation of both arterial and venous smooth muscles. biopharmanotes.com The subsequent vasodilation leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure. patsnap.comdrugbank.com
Notably, the selectivity for α1-receptors over α2-receptors is a key feature. This selectivity avoids the reflex tachycardia that can be associated with non-selective alpha-blockers, as it does not interfere with the presynaptic α2-receptor-mediated negative feedback on norepinephrine release. biopharmanotes.com
Research Findings
Numerous studies have focused on synthesizing and evaluating new quinazoline derivatives for their antihypertensive potential. In one such study, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and screened. Several of these new compounds were found to be as potent as the reference drug Prazosin. nih.gov Further investigations in conscious spontaneously hypertensive rats revealed that while some of the new compounds were slightly less potent than Prazosin at lower doses, two of them demonstrated greater efficacy at higher doses. nih.gov
Another study explored the synthesis of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-one derivatives. Two compounds from this series, 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one and 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one, exhibited significant antihypertensive activity. nih.gov Their mechanism is also proposed to be α1-adrenergic receptor blockade, similar to Prazosin. nih.gov
Table 1: Antihypertensive Activity of Selected Quinazoline Derivatives
| Compound | Research Finding | Reference Drug | Potency Comparison |
|---|---|---|---|
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Exerted an antihypertensive effect upon oral administration in conscious spontaneously hypertensive rats. | Prazosin | Some compounds were as potent as Prazosin. Two compounds were more efficacious at higher doses (10-100 μmol/kg). nih.gov |
| 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one | Exhibited potent antihypertensive activity in adrenaline-induced hypertensive rats. | Prazosin | Showed potent activity with a prolonged duration of action without affecting heart rate. nih.gov |
Antidiabetic Activity
Quinazoline and its derivatives have emerged as promising scaffolds for the development of novel antidiabetic agents. ekb.egresearchgate.net Their therapeutic potential is mediated through various molecular mechanisms, including the inhibition of α-glucosidase and agonism of peroxisome proliferator-activated receptor-gamma (PPARγ).
Molecular Mechanism of Action
One of the key mechanisms underlying the antidiabetic activity of certain quinazoline derivatives is the inhibition of α-glucosidase. nih.gov This intestinal enzyme is responsible for breaking down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
Another important mechanism is the agonistic activity at peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin (B600854) sensitivity. nih.gov Activation of PPARγ enhances the transcription of genes involved in glucose uptake and utilization in peripheral tissues, thereby improving insulin sensitivity and lowering blood glucose levels. nih.gov Some quinazoline-sulfonylurea hybrids have been designed to act as dual agonists of PPARγ and sulfonylurea receptors (SUR). nih.gov
Furthermore, some quinazolinone derivatives have shown the ability to inhibit the non-enzymatic glycosylation of hemoglobin, which is an indicator of long-term glycemic control. semanticscholar.org
Research Findings
A study on a series of 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines identified several compounds with potent α-glucosidase inhibitory activity, with some showing stronger inhibition than the standard drug acarbose. nih.gov In particular, compounds 4h and 4i from this series demonstrated the most potent enzyme inhibitory potentials. nih.gov
In another investigation, new quinazoline-sulfonylurea hybrids were synthesized and evaluated for their in vivo anti-hyperglycemic activities in streptozotocin (B1681764) (STZ)-induced hyperglycemic rats. nih.gov Several of these hybrid compounds were found to be more potent than the reference drug glibenclamide. For instance, compounds VI-6-a, V, IV-4, VI-4-c, IV-6, VI-2-a, IV-1, and IV-2 induced a significant reduction in the blood glucose levels of diabetic rats, with percentage reductions of 78.2%, 73.9%, 71.4%, 67.3%, 62%, 60.7%, 58.4%, and 55.9%, respectively, compared to a 55.4% reduction by glibenclamide. nih.gov
Additionally, a series of novel quinazolin-4(3H)-one heterocycles were synthesized and evaluated for their ability to inhibit non-enzymatic glycosylation of hemoglobin. Compound 3m from this series showed good inhibition, with an IC50 value of 35.91±0.82 μg/mL, which was comparable to the standard alpha-tocopherol (B171835) (34.47±0.87μg/mL). semanticscholar.org
Table 2: Antidiabetic Activity of Selected Quinazoline Derivatives
| Compound/Derivative Series | Molecular Target/Assay | Research Finding | Reference Drug | Activity Data |
|---|---|---|---|---|
| 2,3-Dihydroquinazolin-4(1H)-ones | α-Glucosidase Inhibition | Compounds 4h and 4i showed the strongest enzyme inhibitory potentials. | Acarbose | More potent than the standard drug. nih.gov |
| Quinazoline-sulfonylurea hybrids | In vivo antihyperglycemic activity | Compounds VI-6-a, V, IV-4, VI-4-c, IV-6, VI-2-a, IV-1, and IV-2 were more potent than the reference. | Glibenclamide | Induced blood glucose reduction ranging from 55.9% to 78.2%. nih.gov |
Anticonvulsant Activity
The quinazoline scaffold is a key pharmacophore in the development of anticonvulsant agents. The anticonvulsant activity of these derivatives is often associated with their interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.
Molecular Mechanism of Action
The primary molecular mechanism for the anticonvulsant action of many quinazoline derivatives is their modulatory effect on the GABA-A receptor. nih.govresearchgate.netijpsdronline.com These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. mdpi.com This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, which is a key factor in seizure suppression.
Molecular docking studies have shown that quinazoline derivatives can bind to the GABA-A receptor, and their binding affinity often correlates with their anticonvulsant activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies have highlighted the importance of certain structural features for binding to the GABA-A receptor, such as the quinazolin-4(3H)-one moiety acting as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group as a hydrogen bonding site. mdpi.com
In addition to GABA-A receptor modulation, some quinazoline derivatives have been investigated for their inhibitory effects on carbonic anhydrase (CA) enzymes, particularly human carbonic anhydrase II (hCA II). nih.gov Inhibition of brain CA can lead to an increase in CO2 concentration, which has been shown to have a positive effect on epilepsy management. mdpi.com
Research Findings
A study involving the synthesis of novel fluorinated quinazolines (5a–j) evaluated their anticonvulsant activity using the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. nih.gov In the scPTZ test, compounds 5b, 5c, 5d, and 5e showed 100% protection. nih.gov Molecular docking studies revealed that these highly active compounds exhibited high binding affinities toward the GABA-A receptor. nih.gov
In another investigation, a new series of quinazoline-4(3H)-ones were evaluated in the scPTZ-induced seizure model. nih.gov The results showed that most of the tested compounds displayed anticonvulsant activity, with protection ranging from 17% to 100%. Compounds 8 (0.248 mmol/kg), 13 (0.239 mmol/kg), and 19 (0.338 mmol/kg) were the most potent, providing 100% protection against myoclonic seizures. nih.gov These compounds were found to be 3 to 4.4 times more potent than the reference drug ethosuximide. nih.gov
Table 3: Anticonvulsant Activity of Selected Quinazoline Derivatives
| Compound/Derivative Series | Anticonvulsant Test | Molecular Target | Research Finding | Reference Drug | Activity Data |
|---|---|---|---|---|---|
| Fluorinated quinazolines (5a–j) | scPTZ | GABA-A Receptor | Compounds 5b, 5c, 5d, and 5e showed high binding affinities and anticonvulsant activity. | - | 100% protection. nih.gov |
An article focusing solely on the chemical compound “this compound” cannot be generated at this time. A thorough search of available scientific and chemical literature has revealed no specific research data or detailed findings for this particular compound. The requested article structure, which includes in-depth analysis of molecular hybridization strategies and computational drug design, necessitates a significant body of existing research that is currently unavailable for "this compound".
Information was found for structurally related compounds, such as 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (B1440065) and other quinazoline derivatives. However, in strict adherence to the instructions to focus solely on "this compound" and to not introduce information outside the explicit scope, this related data cannot be used to construct the requested article.
Therefore, until research specifically detailing the synthesis, properties, and biological activities of "this compound" becomes publicly available, it is not possible to generate a scientifically accurate and thorough article as per the provided outline.
Advanced Drug Design and Development of Quinazoline Analogues
Prodrug Strategies for Enhanced Bioavailability and Targeting
The quinazoline (B50416) scaffold is a cornerstone in the development of targeted cancer therapeutics, particularly as inhibitors of tyrosine kinases like the epidermal growth factor receptor (EGFR). mdpi.comnih.gov However, many potent quinazoline-based drug candidates exhibit suboptimal pharmacokinetic properties, such as poor aqueous solubility, which can limit their oral bioavailability and clinical utility. nih.govnih.gov To overcome these limitations, various prodrug strategies have been developed. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. This approach can enhance the physicochemical properties of a parent drug, leading to improved absorption, distribution, and site-specific delivery. nih.govnih.gov
The chemical structure of "4-Chloro-7-(3-chloropropoxy)quinazoline" provides a versatile backbone for the potential design of such prodrugs. The 4-chloro position is a chemically reactive site often utilized for introducing the amine-containing aromatic groups (anilino-moieties) that are critical for kinase inhibition in drugs like gefitinib (B1684475) and erlotinib. mdpi.com The 7-alkoxy side chain is a key position for modification to modulate solubility and other drug-like properties. nih.gov By attaching a cleavable promoiety to the quinazoline core, a prodrug can be engineered to improve bioavailability or to target cancer cells specifically. nih.gov
Enhancing Aqueous Solubility and Bioavailability
A primary challenge for many quinazoline-based inhibitors is their low water solubility, which hinders oral absorption. nih.govnih.gov The phosphate (B84403) prodrug approach is a well-established method to dramatically increase hydrophilicity. nih.gov By adding a phosphoric acid group to a parent drug, its aqueous solubility can be increased by several orders of magnitude. This strategy relies on the ubiquitous presence of alkaline phosphatase (ALP) enzymes in the body, which can efficiently cleave the phosphate ester and release the active drug. nih.gov
For quinazoline analogues, a hydroxyl group, often introduced on a side chain at the C-6 or C-7 position, can serve as an attachment point for a phosphate moiety. This modification converts a poorly soluble parent molecule into a highly water-soluble sodium or potassium salt, which is ideal for oral or intravenous formulations.
Another strategy involves conjugation with hydrophilic molecules like amino acids. Linking an amino acid to the quinazoline scaffold can improve solubility and potentially engage amino acid transporters for enhanced cellular uptake. nih.govnih.gov
| Prodrug Strategy | Promoiety | Parent Drug Type | Intended Improvement | Mechanism of Activation |
|---|---|---|---|---|
| Phosphate Esters | Phosphate group (-PO3H2) | Quinazoline-based TKIs | Increased aqueous solubility for oral or IV administration. nih.gov | Enzymatic cleavage by alkaline phosphatases (ALPs). nih.gov |
| Amino Acid Conjugates | Various amino acids (e.g., Glycine, Alanine) | Quinazolinone derivatives | Improved solubility and potential for active transport into cells. nih.gov | Hydrolysis by peptidases or esterases. |
| Solid Dispersions | Polymers (e.g., PVP, PEG) | Gefitinib | Enhanced dissolution rate and solubility. nih.gov | Not a prodrug; formulation strategy to improve physical properties. |
Targeted Drug Delivery
Beyond improving general bioavailability, prodrugs can be designed for targeted delivery, increasing the concentration of the active drug at the tumor site while minimizing exposure to healthy tissues. nih.gov This is often achieved by using a linker that is cleaved by enzymes or conditions specific to the tumor microenvironment.
One innovative approach involves the development of dimeric prodrugs. For instance, a gefitinib-based dimeric prodrug was designed to overcome the challenge of treating brain metastases in non-small cell lung cancer (NSCLC). purdue.edu Many targeted therapies, including gefitinib, are substrates for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier (BBB), which severely limits their brain penetration. purdue.edu The dimeric prodrug was engineered to act as a P-gp inhibitor, effectively allowing it to cross the BBB. Once inside the brain, the linker is designed to be cleaved in the reducing environment of the cancer cells, releasing two molecules of the active monomeric drug. purdue.edu
The table below presents data on the improved activity of quinazoline derivatives resulting from modifications aimed at enhancing their physicochemical properties, which is a key goal of prodrug design.
| Compound/Formulation | Modification | Effect on Solubility/Dissolution | Resulting IC50 (µM) on A549 Cells | Reference |
|---|---|---|---|---|
| Gefitinib (Untreated) | - | Low aqueous solubility. | - | nih.gov |
| PVP–GEF (1:4 w/w) Solid Dispersion | Formulation with Polyvinylpyrrolidone (PVP) | Enhanced dissolution (35.1% release in 1 hr vs. 15% for pure GEF). | 4.33 ± 0.66 | nih.gov |
| MβCD–GEF (1:1M) Complex | Complexation with Methyl-β-cyclodextrin | Enhanced dissolution (42.2% release in 1 hr vs. 15% for pure GEF). | 4.84 ± 0.38 | nih.gov |
These strategies illustrate the potential to overcome significant pharmacological barriers through rational prodrug design. While "this compound" itself is an intermediate, its core structure is highly relevant to the ongoing development of advanced quinazoline-based therapeutics that utilize prodrug approaches to maximize efficacy and targetability.
Preclinical Evaluation and Future Directions in Quinazoline Research
In Vitro Efficacy Studies on Cell Lines
Derivatives of the quinazoline (B50416) scaffold have been rigorously tested against a panel of human cancer cell lines to assess their cytotoxic and antiproliferative activities. The choice of cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma) allows for the evaluation of a compound's efficacy across different cancer types.
In one study, a novel series of quinazoline derivatives were synthesized and evaluated for their anticancer activity against five cell lines, including A549 and MCF-7. mdpi.com Most of the tested compounds demonstrated cytotoxicity in the low micromolar range. mdpi.com For instance, compound 18 from this series showed potent inhibitory activity against MGC-803 cells with an IC50 value of 0.85 μM. mdpi.com Another study focused on morpholine-substituted quinazoline derivatives, which were tested against A549 and MCF-7 cells. nih.gov The compounds were generally effective against A549 cells, with IC50 values ranging from 8.55 to 20.84 μM. nih.gov Notably, compound AK-10 was the most potent, with IC50 values of 8.55 μM against A549 and 3.15 μM against MCF-7. nih.gov
Similarly, the design and synthesis of 4-aminoquinazoline derivatives led to compounds with significant antiproliferative activities against a panel of six cancer cell lines, including A549 and MCF-7. nih.gov Research into quinazoline derivatives bearing triazole-acetamides also showed moderate to good anticancer potential against HCT-116 (colon), MCF-7, and HepG2 cell lines. nih.gov The most potent of these, compound 8a , exhibited an IC50 value of 5.33 μM against HCT-116 after 72 hours. nih.gov
The following table summarizes the in vitro cytotoxic activity of representative quinazoline derivatives against various cancer cell lines.
| Compound/Derivative Class | Cell Line | IC50 (μM) | Source(s) |
| Morpholine (B109124) substituted quinazoline (AK-10) | A549 | 8.55 | nih.gov |
| Morpholine substituted quinazoline (AK-10) | MCF-7 | 3.15 | nih.gov |
| 2-phenylquinazoline derivative (18) | MGC-803 | 0.85 | mdpi.com |
| Quinazoline-triazole-acetamide (8a) | HCT-116 | 5.33 | nih.gov |
| Phosphomolybdate hybrid (1) | A549 | 25.17 | researchgate.net |
| Phosphomolybdate hybrid (1) | MCF-7 | 32.11 | researchgate.net |
| Phosphomolybdate hybrid (1) | HepG2 | 33.79 | researchgate.net |
In Vivo Efficacy Studies in Animal Models
One study evaluated two quinazoline analogues, Compound 12 and Compound 21 , against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov In the EAC model, Compound 21 was found to enhance the mean survival time of the mice. nih.gov In the DLA model, Compound 12 significantly reduced both tumor volume and tumor weight. nih.gov These findings demonstrated promising in vivo anticancer activity with minimal toxic effects. nih.gov
In another preclinical evaluation, a quinazoline derivative, compound 18 , was tested in a gastric cancer xenograft model. mdpi.com The study found that this compound significantly decreased the average tumor volume and weight in mice without affecting their body weight, and its performance was noted to be better than the standard chemotherapy drug 5-fluorouracil (B62378) (5-Fu). mdpi.com
| Compound | Animal Model | Cancer Type | Key Findings | Source(s) |
| Compound 21 | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | Enhanced mean survival time | nih.gov |
| Compound 12 | Swiss albino mice | Dalton's Ascites Lymphoma (DLA) | Significant reduction in tumor volume and weight | nih.gov |
| Compound 18 | Xenograft mice | Gastric Cancer | Significant decrease in tumor volume and weight | mdpi.com |
Development of Multi-targeted Quinazoline Agents
The complexity of diseases like cancer, which often involve multiple signaling pathways, has driven the development of multi-targeted therapeutic agents. The quinazoline scaffold is particularly well-suited for this approach due to its chemical versatility, allowing for modifications that can engage several biological targets simultaneously. nih.govmdpi.com
Researchers have designed 4(3H)-quinazolinone derivatives to function as novel type II multi-kinase inhibitors. mdpi.com In these designs, the core quinazoline structure occupies the hinge region of the kinase, forming stabilizing hydrogen bonds within the binding sites of the target enzymes. mdpi.com This strategy can lead to the inhibition of several kinases involved in cancer progression.
The anticancer activity of quinazolines can be attributed to their ability to inhibit a variety of molecular targets. nih.gov These include dihydrofolate reductase (DHFR), breast cancer resistance protein (BCRP), poly-(ADP-ribose)-polymerase (PARP), and tubulin polymerization. nih.gov By modifying substituents at different positions on the quinazoline ring, medicinal chemists can fine-tune the compound's selectivity and affinity for these diverse targets, creating potent multi-action drugs. nih.gov
Addressing Drug Resistance Mechanisms in Quinazoline Therapy
A significant challenge in cancer chemotherapy is the development of drug resistance, which limits the long-term effectiveness of many treatments. mdpi.com The development of novel quinazoline derivatives is an important strategy to overcome this obstacle. mdpi.comnih.gov
The emergence of resistance to first-generation targeted therapies, such as certain kinase inhibitors, has spurred research into new generations of compounds. mdpi.com The goal is to design molecules that are effective against both the original target and its mutated, resistant forms. The inherent versatility of the quinazoline scaffold allows for the synthesis of new derivatives aimed at circumventing known resistance mechanisms. mdpi.com While many existing chemotherapeutic agents are highly toxic and have low selectivity, targeted quinazoline derivatives offer a more precise approach, potentially reducing side effects and overcoming resistance. nih.gov
Emerging Therapeutic Applications of Quinazoline-Based Compounds
While the primary focus of quinazoline research has been on anticancer agents, the scaffold's derivatives exhibit a wide array of other pharmacological activities, opening up numerous emerging therapeutic applications. ijmpr.inmdpi.com
Extensive research has demonstrated that compounds based on the quinazoline nucleus possess significant biological activities, including:
Anti-inflammatory mdpi.commdpi.com
Antimicrobial mdpi.com
Antimalarial mdpi.com
Anticonvulsant mdpi.com
Antihypertensive mdpi.com
Antioxidant mdpi.com
This broad spectrum of activity suggests that quinazoline-based compounds could be developed to treat a wide range of conditions beyond oncology, including infectious diseases, inflammatory disorders, and cardiovascular conditions. ijmpr.inmdpi.commdpi.com
常见问题
Basic Research Questions
Q. What are the key safety protocols for handling 4-Chloro-7-(3-chloropropoxy)quinazoline in laboratory settings?
- Methodological Answer :
- Skin Protection : Use nitrile or neoprene gloves, and follow proper glove removal techniques to avoid contamination .
- Respiratory Protection : For minor exposures, use NIOSH-approved P95 respirators; for higher concentrations, employ OV/AG/P99 cartridges .
- Environmental Control : Avoid drainage system contamination and ensure proper ventilation during synthesis .
- Storage : Store at 2–8°C under inert atmospheres to maintain stability .
Q. What synthetic routes are used to prepare this compound derivatives?
- Methodological Answer :
- Step 1 : Condense 4-chloro-7-(3-chloropropoxy)-6-methoxy-2-phenylquinazoline with substituted pyrroles under reflux in formamide for 2 hours .
- Step 2 : Crystallize the product from acetic acid, achieving yields of 56–79% depending on substituents .
- Key Reagents : Formamide, acetic acid, and substituted amines or heterocycles .
Q. Which spectroscopic techniques validate the structure of synthesized derivatives?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., C=N at ~1627 cm⁻¹, C-Cl at ~843 cm⁻¹) .
- NMR : ¹H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm), while ¹³C NMR verifies carbon frameworks .
- Mass Spectrometry : Determines molecular weight (e.g., 321.80 g/mol for C₁₆H₂₀ClN₃O₂ derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .
- Catalysts : Use K₂CO₃ or Pd-based catalysts for nucleophilic substitutions (e.g., arylations) .
- Temperature : Reflux at 80–100°C improves reaction rates without decomposition .
- Example : Ethanol at pH 9 yielded 76% product vs. 35% in acidic conditions .
Q. What methodological approaches assess the cytotoxic activity of quinazoline derivatives?
- Methodological Answer :
- MTT Assay : Measure mitochondrial activity in cancer cells (e.g., MCF-7, A549) after 24–72 hours .
- IC₅₀ Calculation : Use GraphPad Prism to fit dose-response curves (e.g., 7d: IC₅₀ = 43.99 µM in MCF-7 at 24 h) .
- Morphological Analysis : Validate cytotoxicity via cell shrinkage or membrane blebbing .
Q. How should contradictory cytotoxicity data between morphological analysis and MTT assays be resolved?
- Methodological Answer :
- Time-Dependent Effects : Compounds like 7g show delayed activity (IC₅₀ = 54.65 µM at 24 h vs. 38.21 µM at 72 h) .
- Assay Limitations : MTT may underestimate cytotoxicity if metabolic pathways are unaffected .
- Triangulation : Combine morphological data, flow cytometry (apoptosis markers), and clonogenic assays .
Q. What strategies establish structure-activity relationships (SAR) for quinazoline-based antitumor agents?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance potency (e.g., 7f vs. 7a) .
- Linker Optimization : Replace 3-chloropropoxy with morpholinylpropoxy to improve solubility and target affinity .
- Data Correlation : Compare IC₅₀ values with computational docking (e.g., EGFR kinase binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
